REACTION_CXSMILES
|
OO.FC(F)(F)[C:5]([O:7][C:8](=O)[C:9](F)(F)F)=O.[N+:16]([C:19]([N+:25]([O-:27])=[O:26])([C:23]#[N:24])[CH2:20][CH:21]=[CH2:22])([O-:18])=[O:17].P([O-])([O-])(O)=O.[Na+].[Na+]>O.C(Cl)Cl>[N+:16]([C:19]([N+:25]([O-:27])=[O:26])([C:23]#[N:24])[CH2:20][CH:21]=[CH2:22])([O-:18])=[O:17].[N+:16]([C:19]([N+:25]([O-:27])=[O:26])([C:23]#[N:24])[CH2:9][CH:8]1[O:7][CH2:5]1)([O-:18])=[O:17] |f:3.4.5|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(CC=C)(C#N)[N+](=O)[O-]
|
Name
|
disodium hydrogen phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
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|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
a well stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This reagent was added over a 35 minute period to
|
Duration
|
35 min
|
Type
|
ADDITION
|
Details
|
mixture of 8.2 g, 0.048 moles
|
Type
|
CUSTOM
|
Details
|
After this mild exothermic reaction
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Type
|
TEMPERATURE
|
Details
|
the solution was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 21/2 hours
|
Duration
|
2 h
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 2-10 ml portions of methylene chloride
|
Type
|
WASH
|
Details
|
The combined methylene chloride extracts were washed with 15 ml of 10% sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(CC=C)(C#N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(CC1CO1)(C#N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.17 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |